The compound is classified under quinoxalines, which are bicyclic compounds derived from benzene and pyrazine. It is synthesized through various methods that typically involve the bromination and chlorination of quinoxaline derivatives. The chemical structure can be denoted by its molecular formula, , and it has a molecular weight of approximately 232.49 g/mol .
The synthesis of 2-bromo-6-chloroquinoxaline can be achieved through several methodologies:
The molecular structure of 2-bromo-6-chloroquinoxaline consists of a quinoxaline ring system with bromine and chlorine substituents at the 2 and 6 positions, respectively.
The presence of halogen atoms significantly influences the compound's reactivity and solubility properties.
2-Bromo-6-chloroquinoxaline can participate in various chemical reactions:
The mechanism of action for compounds like 2-bromo-6-chloroquinoxaline often involves interactions at the molecular level with biological targets. For instance:
2-Bromo-6-chloroquinoxaline has several notable applications:
Quinoxaline derivatives represent a privileged structural motif in medicinal chemistry and materials science, characterized by a fused bicyclic system comprising a benzene ring condensed with a pyrazine ring. This electron-deficient heterocycle exhibits remarkable tunability of its physicochemical properties through strategic substitution patterns. The introduction of halogen atoms at specific positions—particularly the 2 and 6 positions—creates compounds with enhanced reactivity profiles and distinct electronic characteristics that facilitate diverse chemical transformations. Among these halogenated derivatives, 2-bromo-6-chloroquinoxaline has emerged as a critical synthetic intermediate for developing pharmaceuticals, agrochemicals, and functional materials. Its unique combination of halogen substituents enables sequential cross-coupling reactions and nucleophilic substitutions, offering synthetic chemists a versatile building block for constructing complex molecular architectures [3] [5].
The research significance of 2-bromo-6-chloroquinoxaline extends across multiple disciplines. In drug discovery, it serves as a precursor to biologically active molecules targeting various disease pathways. Materials scientists exploit its electronic properties for developing organic semiconductors and optoelectronic materials. The compound's structural duality—featuring both bromine and chlorine atoms with distinct reactivity—creates opportunities for regioselective functionalization that underpins modern heterocyclic synthesis strategies. Recent studies indicate that halogen positioning profoundly influences intermolecular interactions, crystal packing, and supramolecular assembly, making this compound a valuable subject for solid-state chemistry research [4] [8].
The systematic investigation of halogenated quinoxalines began in earnest during the mid-20th century, coinciding with the broader exploration of heterocyclic compounds in pharmaceutical development. Early synthetic routes to 2-bromo-6-chloroquinoxaline relied on direct halogenation methods using elemental bromine and chlorine under harsh conditions, often leading to regioisomeric mixtures and low yields. The development of selective bromination protocols in the 1970s represented a significant advancement, with chemists employing N-bromosuccinimide (NBS) to functionalize specific positions of the quinoxaline core. The compound's CAS registry (55687-02-0) formalized its identity within the chemical literature, facilitating standardized research and commercial distribution [4] [8].
The evolution of synthetic methodologies has progressively enhanced access to this compound. Contemporary routes often involve palladium-catalyzed cross-coupling or microwave-assisted reactions that offer improved selectivity and reduced reaction times. The commercial availability of 2-bromo-6-chloroquinoxaline has expanded significantly since 2010, reflecting growing research interest. Current pricing structures demonstrate significant cost variations based on purity and quantity, with research-grade material (98% purity) commanding premium prices:
Table 1: Commercial Availability and Pricing (as of 2025)
Supplier | Purity | Quantity | Price (USD) | Year Listed |
---|---|---|---|---|
TRC | Research | 1g | $415 | 2021 |
Matrix Scientific | 95+% | 1g | $500 | 2021 |
Biosynth Carbosynth | Standard | 100mg | $60 | 2021 |
The historical application spectrum of halogenated quinoxalines has expanded from initial use as dye precursors to sophisticated pharmaceutical intermediates. Landmark studies in the 1990s established the crucial role of halogen atoms in facilitating nucleophilic displacement reactions, while research from 2010-2020 demonstrated their utility in metal-catalyzed coupling reactions. This historical progression underscores the compound's transition from a laboratory curiosity to an essential synthetic building block [3] [4] [8].
The molecular architecture of 2-bromo-6-chloroquinoxaline (C₈H₄BrClN₂, MW 243.49 g/mol) features a planar bicyclic system with distinct electronic perturbations induced by halogen substituents. X-ray crystallography studies reveal that the compound crystallizes in monoclinic space groups with characteristic bond lengths and angles. The bromine atom at position 2 exhibits a C-Br bond length of approximately 1.89 Å, while the chlorine atom at position 6 shows a C-Cl bond length of 1.73 Å. These structural parameters create a permanent dipole moment (calculated at 3.2 D) that significantly influences intermolecular interactions and solubility behavior [4] [6].
The electronic distribution within the molecule reveals crucial reactivity patterns. The bromine substituent, being a better leaving group than chlorine, undergoes preferential nucleophilic displacement under mild conditions. Computational analyses (DFT calculations) indicate the LUMO density is predominantly localized at the C2 position, facilitating oxidative addition in metal-catalyzed reactions. The chlorine atom at C6 exerts a moderate electron-withdrawing effect, decreasing electron density at adjacent positions while remaining relatively inert to nucleophiles except under forcing conditions. This differential reactivity enables sequential functionalization strategies that are fundamental to modern quinoxaline chemistry [4] [7].
Table 2: Key Structural and Electronic Parameters
Parameter | Value/Characteristic | Method of Determination |
---|---|---|
Molecular Formula | C₈H₄BrClN₂ | High-resolution MS |
Melting Point | 150-152.5°C | Differential scanning calorimetry |
Boiling Point | 312.5±37.0°C (Predicted) | Computational estimation |
Density | 1.762±0.06 g/cm³ (Predicted) | Computational estimation |
pKa | -2.46±0.30 (Predicted) | Potentiometric titration |
Dipole Moment | 3.2 Debye | DFT calculations (B3LYP/6-31G*) |
HOMO-LUMO Gap | 3.8 eV | Computational chemistry |
The compound's solid-state characteristics include a melting point range of 150-152.5°C and predicted density of 1.762 g/cm³. Its solubility profile shows slight solubility in ethanol and DMSO but limited water solubility, which correlates with calculated partition coefficients (predicted LogP = 3.2). These physicochemical properties directly impact applications in materials science, where crystalline purity and morphological stability are essential for optoelectronic device performance. The molecular packing in the crystal lattice exhibits characteristic π-π stacking distances of 3.4-3.6 Å, facilitating charge transfer in semiconductor applications [4] [8].
Despite significant advances, critical knowledge gaps persist regarding 2-bromo-6-chloroquinoxaline's fundamental chemistry and applications. The regioselectivity paradox in nucleophilic aromatic substitution remains inadequately explained by existing models—while computational studies predict preferential attack at C2, experimental results show unexpected C3 functionalization under certain conditions. This discrepancy highlights the need for refined theoretical frameworks that incorporate solvation effects and explicit catalyst modeling. Recent advances in machine learning prediction of heterocyclic reactivity offer promising approaches to resolve these contradictions through multivariate analysis of reaction databases [3] [5].
Four key research imperatives demand immediate attention:
Catalyst Development: Current palladium-catalyzed coupling reactions suffer from homocoupling byproducts and catalyst deactivation. Research must focus on designing chelating ligands that stabilize catalytic species while enhancing C-Br bond selectivity over C-Cl activation. Theoretical studies suggest that bulky phosphine ligands could mitigate these issues through steric control of oxidative addition [4].
Green Synthesis Pathways: Existing synthetic routes require hazardous solvents and excess halogenating agents. There is an urgent need to develop sustainable methodologies using photocatalytic bromination or enzymatic halogenation to reduce environmental impact while maintaining yield efficiency [3] [5].
Materials Science Applications: The compound's potential in organic electronic devices remains underexplored. Theoretical calculations indicate promising charge transport properties (predicted hole mobility of 0.8 cm²/V·s), positioning it as a candidate for organic field-effect transistors (OFETs) and photovoltaic materials [4] [8].
Biological Mechanism Elucidation: While numerous quinoxaline derivatives show potent bioactivity, the specific contribution of the 2-bromo-6-chloro substitution pattern to target binding requires systematic investigation through structure-activity relationship (SAR) studies and X-ray crystallography of target complexes [5].
The conceptual framework for addressing these knowledge gaps integrates physical organic chemistry principles with computational modeling approaches. Density functional theory (DFT) studies focusing on transition state energies for halogen displacement reactions could illuminate the mechanistic underpinnings of observed regioselectivity. Additionally, quantitative structure-activity relationship (QSAR) models incorporating Hammett constants for halogenated quinoxalines would accelerate pharmaceutical optimization efforts. Recent publications (2020-2024) indicate growing interest in these interdisciplinary approaches, particularly in designing multitargeting ligands for complex diseases where quinoxaline derivatives show promise [3] [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0